Orexin 2 Receptor Agonist

Orexin receptor pharmacology GPCR peptide agonists Sleep/wake neurobiology

Researchers requiring OX2R activation without confounding OX1R crosstalk face limited options among commercial tool compounds, where baseline peptide agonists exhibit only ~70-fold selectivity. This Orexin 2 Receptor Agonist (CAS 1796565-52-0) delivers validated 70-fold OX2R selectivity (EC50=23 nM vs. 1616 nM for OX1R) in calcium mobilization assays, enabling clean target deconvolution in GPCR signaling studies, sleep/wake circuitry mapping, and orexin pathway pharmacology without dual-receptor ambiguity.

Molecular Formula C32H34N4O5S
Molecular Weight 586.7 g/mol
Cat. No. B608926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrexin 2 Receptor Agonist
Molecular FormulaC32H34N4O5S
Molecular Weight586.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)C)OC
InChIInChI=1S/C32H34N4O5S/c1-22-8-5-10-25(18-22)31(37)34-17-16-33-27-12-7-13-28(21-27)35-42(39,40)30-20-24(14-15-29(30)41-4)23-9-6-11-26(19-23)32(38)36(2)3/h5-15,18-21,33,35H,16-17H2,1-4H3,(H,34,37)
InChIKeyRHLMXWCISNJNDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





OX2R Agonist Mechanism & Target Class


Orexin 2 Receptor Agonist (OX2R agonist) is a chemical tool compound (CAS 1796565-52-0, molecular formula C32H34N4O5S) that functions as a selective activator of the orexin type 2 receptor, a G protein-coupled receptor (GPCR) critical for sleep/wake regulation, arousal, and energy homeostasis [1]. OX2R agonists are distinguished mechanistically from orexin receptor antagonists (e.g., suvorexant, lemborexant) which promote sleep via receptor blockade; OX2R agonists instead enhance wakefulness by mimicking endogenous orexin peptides and are primarily investigated for orexin-deficient disorders such as narcolepsy [2]. Unlike orexin-A and orexin-B endogenous ligands, which act as dual OX1R/OX2R or OX2R-preferring peptides, small-molecule OX2R agonists achieve substantially higher subtype selectivity through engineered pharmacophore interactions within the orthosteric binding pocket [3].

OX2R Agonist Selectivity and Substitution


OX2R agonists are not a functionally homogeneous class; compounds within this category exhibit orders-of-magnitude differences in OX2R versus OX1R selectivity, ranging from ~70-fold for commercial peptide tool compounds to >5,000-fold for advanced small molecules such as TAK-925 [1][2]. Substitution without quantitative verification is scientifically invalid because OX1R co-activation produces distinct pharmacological outcomes: dual OX1/2R agonists (e.g., RTOXA-43 with EC50 = 24 nM at both receptors) induce wakefulness via combined signaling pathways, whereas highly OX2R-selective agonists (e.g., TAK-925, OX1R/OX2R selectivity >5,000) activate only the OX2R-dependent histaminergic tuberomammillary nucleus (TMN) circuitry associated with narcolepsy-relevant wake-promotion without off-target OX1R-mediated effects [3][4]. Furthermore, structural determinants of selectivity are exquisitely sensitive: stereochemical inversion of a single chiral center in 1-amino-tetralin derivatives switches a compound from OX2R-selective (EC50 = 2.69 nM, selectivity ratio = 461) to OX1/2R dual agonism (EC50 = 0.579 nM for OX2R, selectivity ratio = 23.3), demonstrating that even enantiomeric pairs are not interchangeable [5].

OX2R Agonist Potency & Selectivity Evidence


[Ala11,D-Leu15]-Orexin B OX2R Selectivity

[Ala11,D-Leu15]-Orexin B (human) demonstrates 400-fold selectivity for OX2R (EC50 = 0.13 nM) over OX1R (EC50 = 52 nM) [1]. In contrast, the commercial compound Orexin 2 Receptor Agonist (CAS 1796565-52-0) achieves only 70-fold selectivity (EC50 on OX2R = 23 nM) [2]. Both are peptide-based agonists, but the [Ala11,D-Leu15]-Orexin B variant provides 5.7× higher OX2R selectivity and 177× greater OX2R potency, representing a quantifiably distinct experimental tool for OX2R-specific activation studies.

Orexin receptor pharmacology GPCR peptide agonists Sleep/wake neurobiology

TAK-925 OX2R Target Engagement Validation

TAK-925 (danavorexton) achieves >5,000-fold selectivity for OX2R (EC50 = 5.5 nM) over OX1R (EC50 > 30,000 nM) in calcium mobilization assays using recombinant human receptors [1][2]. This selectivity substantially exceeds that of peptide-based agonists ([Ala11,D-Leu15]-Orexin B: 400-fold) and commercial peptide tool compounds (70-fold). Critically, TAK-925's functional differentiation extends beyond potency: electrophysiological recordings confirmed that TAK-925 directly activates physiological OX2R on histaminergic neurons in the mouse tuberomammillary nucleus (TMN), a brain region where OX2Rs are preferentially expressed [3]. Subcutaneous administration of TAK-925 increased wakefulness in wild-type mice but produced no wake-promoting effect in OX2R knockout mice, establishing OX2R-dependent mechanism of action in vivo [3].

Small-molecule GPCR agonists Narcolepsy therapeutics Sleep electrophysiology

TAK-994 Oral Bioavailability and In Vivo Efficacy

TAK-994 (firazorexton) is an orally bioavailable, brain-penetrant OX2R-selective agonist with EC50 = 19 nM against recombinant human OX2R and 700-fold selectivity against OX1R . In calcium mobilization assays, TAK-994 demonstrated dose-dependent activation of OX2R (EC50 = 19 nM) with no detectable effect on OX1R at concentrations tested . Oral administration of TAK-994 (30 mg/kg) significantly increased total wakefulness time in C57BL/6J mice but produced no effect in OX2R knockout mice, confirming OX2R-dependent wake-promoting pharmacology [1]. TAK-994 also suppressed fragmentation of wakefulness and cataplexy-like episodes in orexin/ataxin-3 transgenic mice, a genetic narcolepsy model with orexin neuron degeneration [2]. In comparison, the structurally distinct naphthalene-based OX2R agonist 28c (EC50 = 9.21 nM for OX2R, 148 nM for OX1R, selectivity = 16-fold) lacks reported in vivo oral bioavailability or brain penetration data [3].

Oral OX2R agonists Brain penetration Narcolepsy mouse models

TAK-861 Sleep Latency Normalization

TAK-861 (oveporexton) is an oral OX2R-selective agonist that has demonstrated statistically significant and clinically meaningful improvements in objective wakefulness measures in a Phase IIb randomized, placebo-controlled trial in narcolepsy type 1 (NT1) patients (N=112) [1][2]. At week 8, the mean change from baseline in sleep latency on the Maintenance of Wakefulness Test (MWT) was 23.5 minutes (2 mg twice daily), 25.4 minutes (2/5 mg daily), 12.5 minutes (0.5 mg twice daily), and 15.0 minutes (7 mg once daily) compared to -1.2 minutes with placebo (adjusted p ≤ 0.001 for all comparisons) [2]. Notably, the 23.5-minute and 25.4-minute improvements reached values consistent with normative healthy individual sleep latency thresholds (≥20 minutes) [3]. In contrast, no alternative OX2R agonist tool compounds (e.g., [Ala11,D-Leu15]-Orexin B, TAK-925, TAK-994, naphthalene derivative 28c) have reported human clinical efficacy data for sleep latency normalization in NT1 patients.

Clinical OX2R agonists Narcolepsy type 1 Sleep latency endpoints

Chirality-Driven OX2R Selectivity in Tetralin Agonists

In a 2022 medicinal chemistry study, the enantiomers of a 1-amino-tetralin derivative (compound 6) exhibited profoundly different orexin receptor selectivity profiles [1]. The (S)-enantiomer ((-)-6) displayed OX2R-selective agonist activity (EC50 = 2.69 nM for OX2R; OX1R/OX2R selectivity ratio = 461), while the (R)-enantiomer ((+)-6) demonstrated potent dual OX1/2R agonism (EC50 = 13.5 nM for OX1R, 0.579 nM for OX2R; OX1R/OX2R selectivity ratio = 23.3) [1]. This represents a 19.8-fold difference in OX1R/OX2R selectivity ratio determined solely by stereochemical configuration. In comparison, the naphthalene-derived OX2R agonist 28c (EC50 = 9.21 nM for OX2R, 148 nM for OX1R; selectivity = 16-fold) shows fixed selectivity that cannot be modulated without synthesizing entirely new chemical entities [2].

Chiral GPCR agonists OX1R/OX2R selectivity Medicinal chemistry SAR

Dual vs. Selective OX2R Activation Profiles

RTOXA-43 (compound 40) represents a dual OX1/2R agonist chemotype distinct from OX2R-selective compounds, with EC50 values of 24 nM at both OX2R and OX1R [1]. This dual activity profile contrasts sharply with OX2R-selective agonists such as TAK-925 (OX2R EC50 = 5.5 nM, OX1R >30,000 nM) and TAK-994 (OX2R EC50 = 19 nM, 700-fold selective) [2]. Intraperitoneal injection of RTOXA-43 in 12-month old mice increased time awake, decreased time asleep, and enhanced sleep/wake consolidation [1]. While the dual agonist RTOXA-43 and OX2R-selective agonists both promote wakefulness, their receptor activation profiles are quantitatively distinct: RTOXA-43 has an OX1R/OX2R potency ratio of approximately 1:1, whereas TAK-925 has a ratio exceeding 1:5,000. This difference may translate to divergent downstream signaling and behavioral outcomes due to OX1R-mediated contributions absent in selective OX2R activation.

Dual orexin agonists OX1R/OX2R pharmacology Sleep/wake consolidation

OX2R Agonist Application Scenarios


OX2R-Specific In Vitro Assays

For calcium mobilization assays, GPCR signaling studies, or electrophysiological recordings requiring OX2R activation without confounding OX1R-mediated signaling, TAK-925 (>5,000-fold selective) or [Ala11,D-Leu15]-Orexin B (400-fold selective) provide quantifiably lower OX1R cross-reactivity than baseline commercial peptide agonists (70-fold selective) [1][2]. TAK-925 has been electrophysiologically validated to activate native OX2R on TMN histaminergic neurons, confirming target engagement in a brain region where OX2Rs are preferentially expressed over OX1Rs [1].

In Vivo Oral Dosing and CNS Engagement

For behavioral pharmacology studies in mice or rats requiring oral dosing with confirmed brain penetration, TAK-994 (firazorexton) is validated as orally bioavailable and brain-penetrant, with demonstrated wakefulness promotion in orexin/ataxin-3 transgenic narcolepsy mice [3]. Naphthalene-derived OX2R agonists such as 28c lack reported oral bioavailability or brain penetration data, making them unsuitable substitutes for in vivo CNS studies requiring systemic oral administration [4].

Clinical Efficacy Benchmarking for Translation

For drug development programs, IND-enabling studies, or translational research requiring a clinically validated OX2R agonist reference point, TAK-861 (oveporexton) provides the only peer-reviewed Phase IIb human efficacy data, demonstrating 23.5-25.4 minute improvements in MWT sleep latency versus placebo (p ≤ 0.001) in narcolepsy type 1 patients [5][6]. No alternative OX2R agonist tool compound has reported human sleep latency normalization efficacy in NT1.

Tunable OX1R/OX2R Selectivity Programs

For structure-activity relationship (SAR) studies or chemical probe development requiring modulation of OX1R versus OX2R selectivity, the 1-amino-tetralin scaffold provides stereochemically controllable selectivity, with the (S)-enantiomer exhibiting 461-fold OX2R selectivity and the (R)-enantiomer exhibiting dual OX1/2R agonism (23.3-fold OX2R selectivity) [7]. This chirality-dependent selectivity switching is not observed in naphthalene-based OX2R agonists, which show fixed ~16-fold selectivity [4].

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